molecular formula C8H6ClN B189560 2-(Chloromethyl)benzonitrile CAS No. 612-13-5

2-(Chloromethyl)benzonitrile

Cat. No.: B189560
CAS No.: 612-13-5
M. Wt: 151.59 g/mol
InChI Key: ZSHNOXOGXHXLAV-UHFFFAOYSA-N
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Safety and Hazards

2-(Chloromethyl)benzonitrile is considered hazardous. It is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Future Directions

2-(Chloromethyl)benzonitrile is of commercial interest as a precursor to 2-amino-5-nitrobenzonitrile, a precursor to dyes . It can be used for the compoundation of diphenylethene category fluorescent brightener, as fluorescent brightener ER series and so on .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the chloromethylation of benzonitrile. This process typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.

Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 2-chlorotoluene. This method involves the reaction of 2-chlorotoluene with ammonia and oxygen in the presence of a catalyst, such as vanadium pentoxide supported on alumina . The reaction is carried out at elevated temperatures, typically around 400°C, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)benzonitrile is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its chloromethyl group provides a good leaving group for substitution reactions, while the nitrile group offers opportunities for further functionalization .

Properties

IUPAC Name

2-(chloromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHNOXOGXHXLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210098
Record name Benzonitrile, 2-(chloromethyl)- (9CI)
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

612-13-5
Record name 2-Cyanobenzyl chloride
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Record name 2-(Chloromethyl)benzonitrile
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Record name 612-13-5
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Record name Benzonitrile, 2-(chloromethyl)- (9CI)
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Record name 2-(chloromethyl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of heterocyclic compounds can be synthesized using 2-(Chloromethyl)benzonitrile as a building block?

A1: this compound serves as a crucial starting material for synthesizing various heterocyclic systems. For instance, it reacts with 3,6-dihydroxyphthalonitrile to form bis([3,2-c]isoquinolin-5-amine)benzofuro[6,5-b]furan, a ligand used in the synthesis of metal complexes []. It also plays a vital role in the synthesis of substituted 5-aminobenzothieno[3,2-c]isoquinolines [], 5-aminopyrido[3′,2′:4,5]thieno[3,2-c]isoquinolines [], and derivatives of the pyrido[3′,2′:4,5]furo[3,2-c]isoquinoline heterocyclic system []. These diverse heterocyclic compounds exhibit a wide range of biological activities and are of great interest in medicinal chemistry.

Q2: Can you describe a specific synthesis pathway using this compound and its associated reaction conditions?

A2: One example is the synthesis of 4-Carbonitrile-1-indanone []. This synthesis involves a four-step reaction sequence:

    Q3: What analytical techniques are commonly employed to characterize compounds synthesized using this compound?

    A3: NMR spectroscopy is a commonly used technique to confirm the structure of synthesized compounds. For example, both ¹H NMR and ¹³C NMR were used to confirm the structure of 4-Carbonitrile-1-indanone []. In the synthesis of the cadmium(II) complex, single-crystal X-ray diffraction was used to determine the crystal structure, revealing a distorted tetrahedral environment around the cadmium ion coordinated to the ligand derived from this compound [].

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